Product packaging for (R)-5-Hydroxy Propafenone Hydrochloride(Cat. No.:CAS No. 158080-72-9)

(R)-5-Hydroxy Propafenone Hydrochloride

Cat. No.: B565359
CAS No.: 158080-72-9
M. Wt: 393.908
InChI Key: FAYLNKVZLXBDBE-GMUIIQOCSA-N
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Description

Significance of 5-Hydroxylation as a Major Metabolic Pathway of Propafenone (B51707)

Propafenone is an antiarrhythmic agent that undergoes extensive metabolism in the liver. nih.govnih.gov One of the principal routes of its biotransformation is aromatic ring hydroxylation, specifically 5-hydroxylation, to form 5-hydroxypropafenone (B19502). nih.govresearchgate.net This metabolic pathway is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govg-standaard.nlmdpi.com The activity of the CYP2D6 enzyme is subject to significant genetic polymorphism, which leads to distinct patient populations categorized by their metabolic capacity. nih.govmdpi.com

In over 90% of patients, classified as "extensive metabolizers," propafenone is rapidly converted to 5-hydroxypropafenone. g-standaard.nl Conversely, in a smaller subset of the population known as "poor metabolizers," this conversion is deficient or minimal due to reduced or absent CYP2D6 activity. g-standaard.nlnih.gov This genetic variability is a critical determinant of the drug's pharmacokinetics and pharmacodynamics. nih.gov

The clinical relevance of the 5-hydroxylation pathway is underscored by the substantial differences in plasma concentrations of both the parent drug and its metabolite between these groups. Poor metabolizers exhibit significantly higher plasma levels of propafenone because the primary metabolic route is impaired. nih.govnih.gov In contrast, extensive metabolizers have lower concentrations of the parent drug but significant levels of 5-hydroxypropafenone, which can sometimes be similar to those of propafenone itself. oup.com This genetically determined variation in metabolism directly influences the drug's effects and has been a central focus of clinical pharmacology research. nih.govnih.gov

Stereochemical Context: Formation and Importance of the (R)-Enantiomer

Propafenone is administered as a racemic mixture, meaning it consists of equal parts of two enantiomers: (R)-propafenone and (S)-propafenone. rxlist.com Enantiomers are molecules that are mirror images of each other but may have different three-dimensional arrangements and, consequently, different pharmacological properties. nih.gov

The metabolism of propafenone via the CYP2D6-mediated 5-hydroxylation pathway is stereoselective. rxlist.com Research has shown that the (R)-isomer of propafenone is cleared more rapidly than the (S)-isomer through this pathway. rxlist.com This preferential metabolism results in the formation of (R)-5-Hydroxy Propafenone and leads to a higher steady-state plasma ratio of the (S)-propafenone enantiomer to the (R)-propafenone enantiomer. rxlist.com

Rationale for Dedicated Academic Research on (R)-5-Hydroxy Propafenone Hydrochloride as an Active Metabolite

The primary motivation for the dedicated academic study of this compound stems from its status as a pharmacologically active metabolite. researchgate.netnih.gov Unlike many drug metabolites that are inactive and simply byproducts of elimination, 5-hydroxypropafenone exerts significant electrophysiological effects. oup.com

Research findings have established that 5-hydroxypropafenone possesses sodium channel-blocking activity comparable to the parent compound, propafenone, classifying it as a Class Ic antiarrhythmic agent in its own right. nih.govoup.com However, its beta-blocking activity is substantially weaker, estimated to be about 10 times less than that of propafenone. fda.govfda.gov The N-depropylpropafenone metabolite, formed through other pathways, has weaker sodium channel activity but equivalent beta-receptor affinity. nih.govrxlist.com

Interactive Data Tables

Table 1: Comparative Effects of Propafenone and 5-Hydroxypropafenone on HERG Channels

This table summarizes the inhibitory effects of Propafenone and its metabolite 5-Hydroxypropafenone on HERG (Human Ether-à-go-go-Related Gene) potassium channels, which are critical for cardiac repolarization. The data is derived from patch-clamp studies on stably transfected CHO cells.

CompoundConcentrationInhibition of HERG Current (%)Effect on Activation Curve (Midpoint Shift)
Propafenone2 µM78.7 ± 2.3-10.2 ± 0.9 mV
5-Hydroxypropafenone2 µM71.1 ± 4.1-7.4 ± 1.1 mV
Data sourced from Cardiovascular Research (2003). nih.govdrugbank.com

Table 2: Comparative Pharmacological Activity

This table outlines the relative potencies of Propafenone and its major metabolites regarding their primary mechanisms of action.

CompoundSodium Channel ActivityBeta-Blocking Activity
PropafenonePotentWeak to Moderate
5-HydroxypropafenoneSimilar to Propafenone~10 times less than Propafenone
N-depropylpropafenoneWeaker than PropafenoneEquivalent to Propafenone
Data sourced from multiple clinical pharmacology studies. nih.govrxlist.comfda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28ClNO4 B565359 (R)-5-Hydroxy Propafenone Hydrochloride CAS No. 158080-72-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLNKVZLXBDBE-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849538
Record name 1-{5-Hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158080-72-9
Record name 1-{5-Hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategies for Obtaining and Characterizing Enantiomerically Pure R 5 Hydroxy Propafenone Hydrochloride

Enzymatic Biocatalysis for Stereoselective Formation

Enzymatic biocatalysis presents a powerful approach for the stereoselective synthesis of chiral compounds. This method utilizes the inherent selectivity of enzymes to catalyze reactions that favor the formation of one enantiomer over the other.

Lipases are a prominent class of enzymes used in the synthesis of enantiomerically pure pharmaceutical intermediates due to their regio-, chemo-, and enantioselectivity. researchgate.net A chemoenzymatic strategy has been developed for the synthesis of both enantiomers of propafenone (B51707), which can be adapted for its hydroxylated metabolite. researchgate.net This process often involves the enzymatic kinetic resolution of a racemic intermediate. researchgate.net

For instance, the kinetic resolution of a racemic chlorohydrin precursor of propafenone has been achieved using lipase (B570770) B from Candida antarctica (often immobilized as Novozym® 435). This process can selectively acylate or hydrolyze one enantiomer, leaving the other in high enantiomeric excess. While this specific example pertains to propafenone, the principle is applicable to the synthesis of its chiral metabolites.

Multi-enzymatic cascade reactions represent another advanced biocatalytic strategy. These cascades can combine different enzymes, such as styrene (B11656) monooxygenases and halohydrin dehalogenases, to perform sequential reactions, leading to the formation of chiral molecules with high stereoselectivity. nih.govtudelft.nl Such systems can convert achiral starting materials into enantiomerically pure azidoalcohols, which are versatile intermediates in the synthesis of chiral pharmaceuticals. nih.govtudelft.nl The combination of stereocomplementary alcohol dehydrogenases and ω-transaminases has also been employed to synthesize all stereoisomers of related compounds with excellent optical purities. nih.gov

Chiral Resolution Techniques for 5-Hydroxypropafenone (B19502)

Chiral resolution is a critical step in obtaining enantiomerically pure compounds. This involves the separation of a racemic mixture into its individual enantiomers.

Chromatographic Enantioseparation Methodologies

High-performance liquid chromatography (HPLC) is a cornerstone technique for the enantioseparation of propafenone and its metabolites. The direct method of chiral separation, which avoids the need for derivatization to form diastereomers, is often preferred. iupac.org This is typically achieved using chiral stationary phases (CSPs). iupac.org

Several types of CSPs have proven effective for the resolution of propafenone and its analogs:

Pirkle-type CSPs: These are based on the covalent attachment of an enantiomer of an amino acid derivative, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine, to a silica (B1680970) support. iupac.org Chiral recognition is achieved through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. iupac.org

Polysaccharide-based CSPs: Columns with CSPs derived from polysaccharides like amylose (B160209) and cellulose (B213188) are widely used. For instance, an amylose-based CSP, Chiralpak AD, has been successfully employed for the simultaneous determination of the enantiomers of propafenone and 5-hydroxypropafenone. researchgate.net A mobile phase consisting of hexane-ethanol with a small amount of diethylamine (B46881) as a modifier is often used with this type of column. researchgate.net

Cyclodextrin-based CSPs: β-cyclodextrin bonded to silica gel can form inclusion complexes with drug molecules, enabling chiral separation. iupac.org

Protein-based CSPs: Immobilized proteins, such as alpha-1-acid glycoprotein (B1211001) (AGP), can also serve as effective CSPs for enantiomeric resolution.

The following table summarizes a typical chromatographic method for the enantioseparation of 5-hydroxypropafenone:

ParameterDetailsReference
Technique High-Performance Liquid Chromatography (HPLC) researchgate.net
Column Chiralpak AD (amylose-based CSP) researchgate.net
Mobile Phase Hexane-Ethanol (88:12, v/v) + 0.1% Diethylamine researchgate.net
Detection UV at 315 nm researchgate.net
Analysis Time < 20 minutes researchgate.net
Quantification Limit 25 ng/ml for plasma samples researchgate.net

This method allows for the baseline separation of both (R)- and (S)-enantiomers of propafenone and 5-hydroxypropafenone. researchgate.net The extraction procedure from biological matrices like plasma typically involves liquid-liquid extraction with a solvent such as dichloromethane (B109758). researchgate.net

Derivatization Approaches for Chiral Analysis and Isolation

Although direct chiral separation is often preferred, derivatization can be a valuable tool, particularly for enhancing detectability or for use with specific analytical techniques like gas chromatography (GC). Derivatization involves reacting the enantiomers with a chiral or achiral reagent to form new compounds with properties more suitable for separation or detection.

For the analysis of 5-hydroxypropafenone, derivatization can be employed to improve its chromatographic behavior or to introduce a fluorescent tag for more sensitive detection. For example, a method involving derivatization with dansylhydrazine has been described for the simultaneous determination of propafenone and 5-hydroxypropafenone in plasma using HPLC with fluorescence detection. capes.gov.br

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. A method for the determination of 5-hydroxypropafenone in biological fluids by fused-silica capillary gas chromatography with electron-capture detection has been developed, which would typically involve a derivatization step. nih.gov

The choice of derivatization reagent and reaction conditions is critical to ensure that the reaction proceeds to completion without racemization of the chiral center.

Advanced Analytical Methodologies for Quantification and Stereochemical Analysis of R 5 Hydroxy Propafenone Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioselective analysis of chiral compounds like propafenone (B51707) and its metabolites. The ability to separate and quantify individual enantiomers is crucial because they often exhibit different physiological effects.

The resolution of propafenone and 5-hydroxypropafenone (B19502) enantiomers is effectively achieved using various chiral stationary phases (CSPs). Polysaccharide-based CSPs are particularly prominent in this application.

Research has demonstrated that the Chiralpak AD column, which is based on amylose (B160209) derivatives, is highly effective for the enantiomeric separation of both propafenone and its primary metabolite, 5-hydroxypropafenone (PPF-5OH). nih.govresearchgate.net This CSP allows for the simultaneous determination of the enantiomers of both the parent drug and its metabolite. researchgate.net In one method, the enantiomers were successfully resolved on a Chiralpak AD column, leading to baseline separation suitable for pharmacokinetic studies. researchgate.net

Other CSPs have also been investigated for their efficacy. The Ultron ES-OVM and Chiralcel OD-H columns have been found suitable for resolving the enantiomers of PPF-5OH. nih.gov In contrast, while columns like Chiral AGP and Chiralcel OD-R could resolve the enantiomers of the N-despropylpropafenone metabolite, they were not specified for the 5-hydroxy metabolite in the same study. nih.gov

An alternative approach to using columns with a bonded chiral phase involves the use of a standard silica (B1680970) gel column with chiral additives in the mobile phase. One such method successfully employed N-tert-Boc-(L)-proline as a chiral additive for the separation of propafenone and 5-hydroxypropafenone enantiomers. nih.gov This technique provides flexibility as the chiral selector is part of the mobile phase rather than being covalently bound to the stationary phase.

Table 1: Chiral Stationary Phases for Propafenone Metabolite Enantiomeric Separation

Chiral Stationary Phase Target Analyte(s) Outcome Reference(s)
Chiralpak AD Propafenone, 5-Hydroxypropafenone Successful simultaneous resolution of enantiomers. nih.govresearchgate.net
Chiralcel OD-H 5-Hydroxypropafenone Suitable for resolution of enantiomers. nih.gov
Ultron ES-OVM 5-Hydroxypropafenone Suitable for resolution of enantiomers. nih.gov

| Silica Gel Column | Propafenone, 5-Hydroxypropafenone | Successful separation using N-tert-Boc-(L)-proline as a chiral mobile phase additive. | nih.gov |

This table summarizes various chiral stationary phases used for the separation of propafenone and its 5-hydroxy metabolite.

The composition of the mobile phase is a critical parameter that must be optimized to achieve adequate resolution of the enantiomers. This involves adjusting the solvent mixture, pH, and the concentration of additives.

For separations on a Chiralpak AD column, a mobile phase consisting of hexane-ethanol (88:12, v/v) with the addition of 0.1% diethylamine (B46881) has been used effectively. researchgate.net This composition allowed for the analysis of both propafenone and 5-hydroxypropafenone enantiomers within a 20-minute run time. researchgate.net

In normal-phase mode HPLC on cellulose-based CSPs, the choice of alcohol modifier and acidic or basic additives significantly impacts separation. Studies have shown that methanol (B129727) and ethanol (B145695) are often superior to isopropanol (B130326) as mobile phase modifiers for enhancing chiral separation. nih.gov Furthermore, additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) play a dominant role. TFA has been shown to have a significant effect on the chiral separation of both acidic and basic drugs. nih.gov For some basic compounds, TEA can be more beneficial for improving enantioseparation. nih.gov

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, mobile phases are often composed of aqueous and organic components with additives to improve ionization. For instance, a mobile phase of methanol and 5 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% formic acid (pH 3.2) at a ratio of 68:32 (v/v) has been used. nih.gov Another method employed a gradient mobile phase with 0.1% formic acid in water and acetonitrile (B52724). nih.gov

Table 2: Examples of Optimized Mobile Phases for Propafenone Enantiomer Analysis

Stationary Phase Mobile Phase Composition Target Analyte Reference(s)
Chiralpak AD Hexane-ethanol (88:12, v/v) + 0.1% diethylamine Propafenone & 5-Hydroxypropafenone Enantiomers researchgate.net
Cellulose (B213188) tris(4-methylbenzoate) Hexane with alcohol modifiers (Methanol, Ethanol) and additives (TFA, TEA) Propafenone Enantiomers nih.gov
Hedera ODS-2 C18 Methanol & 5 mM ammonium acetate with 0.2% formic acid (68:32, v/v) Propafenone & 5-Hydroxypropafenone nih.gov

| BEH C18 | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Propafenone & 5-Hydroxypropafenone | nih.gov |

This table provides examples of mobile phase compositions that have been optimized for the separation and analysis of propafenone and its metabolites.

Mass Spectrometry-Based Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides highly sensitive and selective quantification of (R)-5-Hydroxy Propafenone Hydrochloride in complex biological matrices.

Numerous LC-MS/MS methods have been developed for the simultaneous quantification of propafenone and its active metabolite, 5-hydroxypropafenone, in human plasma. nih.govoup.com These methods are valued for their high sensitivity and throughput, which are essential for pharmacokinetic studies. oup.com A validated method demonstrated linearity in the concentration range of 0.5–400 ng/mL for both analytes, achieving a lower limit of quantification (LLOQ) of approximately 0.5 ng/mL. oup.com Another highly sensitive LC-MS/MS assay reported an LLOQ of 0.5 ng/mL for propafenone and 0.25 ng/mL for 5-hydroxypropafenone, utilizing a Hybrid-SPE-Precipitation technique for sample cleanup. scholarsresearchlibrary.com These methods typically involve a simple protein precipitation step followed by chromatographic separation and detection by tandem mass spectrometry. nih.govoup.com The short run times, often under 4 minutes, make these assays suitable for analyzing a large number of clinical samples. scholarsresearchlibrary.com

Direct Analysis in Real Time Tandem Mass Spectrometry (DART-MS/MS) has emerged as a powerful tool for the rapid quantification of drugs and metabolites, bypassing the need for chromatographic separation. nih.gov A DART-MS/MS method was developed for the simultaneous determination of five anti-arrhythmic drugs, including propafenone and its 5-hydroxy metabolite, in human serum. nih.gov This technique allows for an ultra-high throughput analysis with a total run time of just 30 seconds per sample. nih.gov The method demonstrated satisfactory linearity, accuracy (86.1–109.9%), and precision (≤ 14.3%). nih.gov The concentrations obtained by DART-MS/MS showed a relative error within ±13% when compared to conventional LC-MS/MS methods, highlighting its potential for rapid quantitative analysis in clinical settings. nih.gov The DART ionization source is coupled with a mass spectrometer, and analysis is often performed by simply introducing a sample, such as on the tip of a glass capillary, into the DART gas stream. purdue.edu

For quantification using tandem mass spectrometry, the instrument is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte. For 5-hydroxypropafenone, the analysis is typically performed using positive electrospray ionization (ESI+). nveo.orgnih.gov

The protonated molecule [M+H]⁺ of 5-hydroxypropafenone serves as the precursor ion. A common MRM transition for 5-hydroxypropafenone is m/z 358.2 → 116.2. oup.comnveo.org This transition corresponds to the fragmentation of the parent ion into a stable product ion. Other reported transitions include m/z 358.30 → 116.20 and m/z 358.30 → 98.10. nih.govresearchgate.net The selection of a specific and intense transition is crucial for achieving low detection limits.

Table 3: MRM Transitions for 5-Hydroxypropafenone

Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference(s)
Positive ESI 358.2 116.2 22 oup.com
Positive ESI 358.2 116.2 Not Specified nveo.org
Positive ESI 358.30 116.20 Not Specified nih.gov

| Positive ESI | 358.30 | 98.10 | Not Specified | researchgate.net |

This table details the specific Multiple Reaction Monitoring (MRM) transitions used for the quantification of 5-Hydroxypropafenone by LC-MS/MS.

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is critical for removing interfering endogenous substances from biological samples like plasma and blood, thereby enhancing the accuracy and robustness of analytical methods. researchgate.net The choice of technique—liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT)—depends on the analyte's properties, the required sensitivity, and the analytical instrumentation.

Liquid-liquid extraction (LLE) is a conventional and effective technique for separating analytes from biological fluids based on their differential solubility in immiscible liquid phases. In the analysis of 5-hydroxy propafenone, LLE involves the extraction of the analyte from an aqueous biological sample (e.g., plasma) into an organic solvent. nveo.orgresearchgate.net

Optimization of LLE protocols is crucial to ensure high recovery and a clean extract. Key parameters for optimization include:

pH Adjustment: The pH of the aqueous sample is a critical factor. For propafenone and its metabolites, which are basic compounds, adjusting the plasma sample to an alkaline pH (e.g., pH 11.4) using a solution like ammonia (B1221849) deprotonates the analyte, increasing its lipophilicity and promoting its transfer into the organic phase. nveo.orgnih.govunivie.ac.at

Solvent Selection: The choice of organic solvent is paramount. Solvents like tertiary butyl methyl ether and dichloromethane (B109758) have been successfully used for the extraction of 5-hydroxy propafenone. nveo.orgresearchgate.net The ideal solvent should have high affinity for the analyte, be immiscible with water, and have a suitable volatility for easy evaporation and sample reconstitution. nveo.org

Solvent-to-Sample Ratio: The ratio of organic solvent to the aqueous sample can influence extraction efficiency. A higher ratio, such as 7:1, is often considered optimal for maximizing analyte recovery. chromatographyonline.com

Back Extraction: To further enhance the purity of the extract, a technique known as back extraction can be employed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase with an adjusted pH that renders the analyte charged and hydrophilic, leaving neutral impurities behind in the organic layer. chromatographyonline.com This step significantly improves the selectivity of the extraction process. chromatographyonline.com

One validated method involves adding 100 μL of ammonia solution to 250 μL of a plasma sample, followed by the addition of 2 mL of tertiary butyl methyl ether. nveo.org After vortexing and centrifugation, the organic supernatant is dried and reconstituted in the mobile phase for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nveo.org

Solid-phase extraction (SPE) has become a preferred method for sample preparation due to its high reproducibility, potential for automation, and the ability to provide cleaner extracts compared to LLE. researchgate.net SPE separates components of a mixture based on their physical and chemical properties as they partition between a solid stationary phase and a liquid mobile phase. nih.gov A major challenge in bioanalysis using LC-MS/MS is the presence of endogenous phospholipids (B1166683) from plasma membranes, which can cause significant ion suppression and compromise method robustness. scholarsresearchlibrary.comscholarsresearchlibrary.com

Modern SPE strategies often integrate phospholipid removal capabilities. A novel approach involves using a Hybrid SPE-Phospholipid technology, which combines the principles of SPE with specific removal of phospholipids. scholarsresearchlibrary.comscholarsresearchlibrary.com This technique allows for the simultaneous quantification of propafenone and 5-hydroxy propafenone at very low concentration levels. scholarsresearchlibrary.com The process effectively eliminates the risk of phospholipid accumulation on the analytical column, leading to improved peak shapes and excellent column performance. scholarsresearchlibrary.comscholarsresearchlibrary.com

Other SPE methods have utilized C8 columns for the extraction of 5-hydroxy propafenone from human plasma. nih.gov The general SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent to activate the stationary phase.

Loading: The biological sample is passed through the sorbent, where the analyte of interest is retained.

Washing: Interfering substances and impurities are washed from the sorbent while the analyte remains bound.

Elution: A specific solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte. researchgate.net

A highly sensitive method for analyzing dried blood spot (DBS) samples employed a solid-liquid extraction using water and acetonitrile to isolate propafenone and its metabolites. nih.gov

Protein precipitation (PPT) is the simplest and fastest method for sample preparation, involving the addition of an organic solvent or an acid to a biological sample to denature and precipitate proteins. oup.comnih.gov This technique is often used in high-throughput screening environments.

For the analysis of 5-hydroxy propafenone, a common approach is to treat a plasma sample with a 4-fold volume of methanol. oup.comnih.govscispace.com After vortexing and centrifugation to pellet the precipitated proteins, the resulting supernatant, which contains the analyte, can be directly injected into the LC-MS/MS system or further processed. oup.comscispace.com Another method describes deproteinization using a mixture of zinc sulfate (B86663) and methanol, which reportedly yields high recoveries of the analytes. researchgate.net

While fast and straightforward, PPT is generally less efficient at removing other matrix components like salts and phospholipids compared to SPE or LLE, which can potentially lead to greater matrix effects during analysis.

Method Validation and Performance Characteristics

The validation of any bioanalytical method is essential to ensure its reliability for the intended application. Key performance characteristics that are evaluated include sensitivity, precision, accuracy, and reproducibility, typically following guidelines from regulatory agencies. scispace.com

Sensitivity is a critical parameter, especially when measuring low concentrations of metabolites in biological fluids. It is typically defined by the lower limit of quantification (LLOQ) and the limit of detection (LOD). The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nveo.org

Various LC-MS/MS methods have achieved high sensitivity for the quantification of 5-hydroxy propafenone. Several studies have reported an LLOQ of 0.5 ng/mL or lower. oup.comnih.govscispace.com One highly sensitive method utilizing Hybrid SPE technology achieved an LLOQ of 0.25 ng/mL for 5-hydroxy propafenone in human plasma. scholarsresearchlibrary.comscholarsresearchlibrary.com Other validated methods have established LLOQs at 0.496 ng/mL and 1.0 ng/mL. nveo.orgnih.gov For stereoselective analysis, one method reported an LLOQ of 20 ng/mL for each enantiomer of 5-hydroxy propafenone. nih.gov

The following table summarizes the sensitivity and linear range for 5-hydroxy propafenone from various published methods.

Analytical MethodSample PreparationLLOQ (ng/mL)Linear Range (ng/mL)Citation
LC-MS/MSHybrid SPE0.250.25 - 250.00 scholarsresearchlibrary.com
LC-MS/MSProtein Precipitation0.5Not Specified oup.com, nih.gov
LC-MS/MSLiquid-Liquid Extraction0.4960.496 - 504.079 nveo.org
UHPLC-MS/MSSolid-Liquid Extraction (DBS)5.115.11 - 1000 nih.gov
LC-MS/MSSolid-Phase Extraction1.01 - 500 nih.gov
LC-MS/MS (Enantioselective)Liquid-Liquid Extraction20.020 - 500 nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). Accuracy is the closeness of the mean test results to the true or accepted reference value, expressed as a percentage. nveo.org Reproducibility is assessed by evaluating these parameters under different conditions, such as on different days (inter-day precision) or by different analysts.

For the analysis of 5-hydroxy propafenone, validated methods consistently demonstrate high precision and accuracy.

A method using Hybrid SPE reported intra- and inter-day precision (%CV) to be lower than 14.2%, with accuracy ranging from 94.6% to 108.3%. scholarsresearchlibrary.comscholarsresearchlibrary.com At low and high-quality control concentrations, the precision was 8.07% and 4.92%, while the accuracy was 108.3% and 97.9%, respectively. scholarsresearchlibrary.com

An LLE-based method demonstrated precision and accuracy at the LLOQ (0.496 ng/mL) of 5.06% and 98.79%, respectively. nveo.org

A highly sensitive UHPLC-MS/MS method for dried blood spots showed intra-day precision for 5-hydroxy propafenone between 2.16% and 6.34% and inter-day precision between 3.23% and 4.94%. nih.gov

Another LC-MS/MS method reported intra- and inter-batch precision to be less than 5% and bias (a measure of systematic error related to accuracy) to be less than 10%. nih.gov

An enantioselective HPLC method reported both within-day and between-day precision to be better than 5%. nih.govunivie.ac.at

The table below provides a summary of the precision and accuracy data from different studies.

Study FocusPrecision (%CV)Accuracy (%)Citation
5-OH PropafenoneIntra/Inter-day: < 14.2%94.6 - 108.3 scholarsresearchlibrary.com, scholarsresearchlibrary.com
5-Hydroxypropafenone (at LLOQ)5.06%98.79% nveo.org
5-OHPF (DBS)Intra-day: 2.16 - 6.34%Inter-day: 3.23 - 4.94%Not specified nih.gov
5-OH PPFIntra/Inter-batch: < 5%Bias < 10% nih.gov
R- and S-propafenoneWithin/Between-day: < 5%Not specified nih.gov, univie.ac.at

Selectivity and Endogenous Interference Assessment

The selectivity of an analytical method is its ability to differentiate and quantify the analyte in the presence of other components in the sample. For this compound, this is a critical parameter, particularly in bioanalytical methods where it coexists with its parent drug, propafenone, other metabolites like N-depropylpropafenone, and various endogenous compounds found in biological matrices such as plasma. nih.govresearchgate.net The assessment of selectivity and potential interference from endogenous substances is a fundamental step in method validation to ensure accurate quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique widely used for this purpose due to its inherent selectivity and sensitivity. nih.gov The selectivity in LC-MS/MS methods is achieved through a combination of chromatographic separation and mass spectrometric detection. Chromatographic selectivity ensures that (R)-5-Hydroxy Propafenone is physically separated from interfering compounds before detection, while mass spectrometric selectivity uses specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to uniquely identify the analyte.

Research has demonstrated the development of highly selective methods for the simultaneous determination of propafenone and its metabolites. nih.gov In one such LC-MS/MS method, selectivity was confirmed by analyzing blank human plasma from multiple sources. scholarsresearchlibrary.com The results showed no significant interference from endogenous plasma components at the retention times of 5-hydroxypropafenone and the internal standard. scholarsresearchlibrary.comoup.com The typical approach involves comparing the chromatograms of blank plasma, blank plasma spiked with the analyte at the lower limit of quantification (LLOQ), and a sample from a subject after drug administration. oup.com

The choice of mobile phase components, such as the use of ammonium acetate and formic acid, can improve the resolution of the analyte from endogenous materials and enhance peak shape and mass response. oup.comscispace.com Furthermore, sample preparation techniques play a crucial role. Methods like solid-phase extraction (SPE) or protein precipitation are employed to remove the majority of potential interferences before analysis. nih.govresearchgate.net One study highlighted a Hybrid SPE-Phospholipid technology to specifically remove phospholipids, which are known to cause significant matrix effects and interfere with quantitation. scholarsresearchlibrary.com

For the stereochemical analysis, which is essential to distinguish the (R)-enantiomer, chiral chromatography is employed. An enantioselective liquid chromatography method using a Chiralpak AD column was shown to effectively resolve the enantiomers of both propafenone and 5-hydroxypropafenone. researchgate.net This method was efficient in removing interference from another metabolite, N-despropylpropafenone, as well as other endogenous components. researchgate.net Capillary electrophoresis (CE) has also been validated for the simultaneous enantioselective determination of propafenone and its major metabolites, demonstrating that for each compound, the S-enantiomers migrate before their (R)-antipodes. nih.gov

The assessment of matrix effects is another key part of evaluating endogenous interference. This is typically done by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. Studies have reported mean matrix effects for 5-hydroxypropafenone to be within acceptable limits, indicating no significant ion suppression or enhancement from the plasma matrix. scispace.com For instance, one study reported mean matrix effects for 5-OHP between 98.5% and 105.2% at different quality control levels. scispace.com

The following tables summarize key parameters from various validated methods that demonstrate the selectivity for 5-hydroxypropafenone.

Table 1: Chromatographic and Mass Spectrometric Parameters for Selectivity

AnalyteMethodColumnMobile Phase ComponentsRetention Time (min)MRM Transition (m/z)Citation
5-Hydroxypropafenone (5-OH PPF)LC-MS/MSACE-5 C8Ammonium acetate, Acetonitrile1.23358.30 → 116.20 nih.gov
5-Hydroxypropafenone (5-OHP)LC-MS/MSHedera ODS-2 C18Methanol, 5mM Ammonium acetate with 0.2% Formic acidNot SpecifiedNot Specified nih.gov
(R)- and (S)-5-HydroxypropafenoneChiral HPLCChiralpak ADHexane-ethanol (88:12, v/v) + 0.1% Diethylamine< 20 (for all enantiomers)Not Applicable (UV Detection) researchgate.net
5-HydroxypropafenoneLC-MS/MSSpherisorb ODS 2Ammonium acetate in water, Ammonium acetate in Methanol-THFNot SpecifiedMonitored MH+ ion nih.gov

This table is interactive. Click on the headers to sort the data.

Table 2: Endogenous Interference and Matrix Effect Assessment

AnalyteMethodBiological MatrixKey FindingsReported Matrix Effect (%)Citation
5-Hydroxypropafenone (5-OHP)LC-MS/MSHuman PlasmaNo significant interference observed from plasma at the retention time of the analyte.98.5 - 105.2 scispace.com
5-HydroxypropafenoneLC-MS/MSHuman PlasmaNo significant interference in processed blank plasma samples at the retention time of the analyte.Not Specified scholarsresearchlibrary.com
(R)- and (S)-5-HydroxypropafenoneChiral HPLCPlasmaProcedure was efficient in removing endogenous interferents and interference from the N-despropylpropafenone metabolite.Not Applicable (UV Detection) researchgate.net
Enantiomers of 5-HydroxypropafenoneCapillary ElectrophoresisSerumAssay suitable for determination of enantiomers in serum and in vitro media.Not Applicable nih.gov

This table is interactive. Click on the headers to sort the data.

Molecular and Preclinical Pharmacological Characterization of R 5 Hydroxypropafenone

In Vitro Pharmacodynamic Studies

Sodium Channel Blocking Activity (Class IC Antiarrhythmic Properties)

(R)-5-Hydroxypropafenone, as a metabolite of propafenone (B51707), exhibits significant sodium channel blocking activity, a hallmark of Class IC antiarrhythmic agents. This action is fundamental to its antiarrhythmic effects. The parent compound, propafenone, is a racemic mixture of (R)- and (S)-enantiomers, both of which possess equivalent potency in blocking sodium channels rxlist.comdrugs.com. This blockade of the fast inward sodium current leads to a reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential drugbank.com.

Comparative Potency Analysis with (S)-Enantiomer and Parent Propafenone

A comparative analysis of the potency of (R)-5-hydroxypropafenone with its (S)-enantiomer and the parent compound, propafenone, reveals a complex pharmacological profile. While the (R)- and (S)-enantiomers of propafenone demonstrate equal effects on sodium channel-dependent Class I antiarrhythmic activity, they differ in their beta-blocking actions, with the (S)-enantiomer being more potent in this regard nih.gov.

In terms of its metabolites, 5-hydroxypropafenone (B19502) has been shown to have a more pronounced antiarrhythmic effect in vivo compared to propafenone, despite having a weaker beta-adrenoceptor blocking effect nih.gov. In isolated guinea-pig atria, 5-hydroxypropafenone demonstrated a greater negative inotropic and Ca++-antagonistic effect than propafenone nih.gov. The antiarrhythmic activity of racemic 5-hydroxypropafenone was found to be comparable to that of propafenone in an experimental reperfusion arrhythmia model in isolated rat hearts sonar.ch.

Interaction with hERG Potassium Channels

(R)-5-Hydroxypropafenone, as part of the racemic 5-hydroxypropafenone metabolite, interacts with the human ether-à-go-go-related gene (hERG) potassium channels. Both propafenone and its 5-hydroxy metabolite inhibit the hERG current in a concentration-, voltage-, and time-dependent manner oup.com. Studies have shown that propafenone and 5-hydroxypropafenone block hERG channels to a similar extent, primarily by binding to the open state of the channel nih.govdrugbank.com.

At a concentration of 2 μM, 5-hydroxypropafenone inhibited the hERG current by 71.1±4.1%, which was not significantly different from the inhibition by propafenone (78.7±2.3%) drugbank.com. However, the block measured at the maximum peak of tail currents was higher for 5-hydroxypropafenone, suggesting a higher affinity for the open state of the channel compared to the parent compound oup.comdrugbank.com. Both drugs also accelerated the deactivation and inactivation processes of the hERG current and shifted the midpoint of the activation curve to more negative potentials drugbank.com.

CompoundConcentrationhERG Current Inhibition (at end of 5-s pulse to -10 mV)hERG Current Inhibition (at peak of tail current at -60 mV)Shift in Midpoint of Activation Curve
Propafenone2 μM78.7 ± 2.3%78.3 ± 2.0%-10.2 ± 0.9 mV
5-Hydroxypropafenone2 μM71.1 ± 4.1%79.3 ± 1.5%-7.4 ± 1.1 mV

Table based on data from Arias et al. (2003) drugbank.com.

Effects on Cardiac Electrophysiological Parameters in Isolated Tissues

In isolated cardiac tissues, 5-hydroxypropafenone has demonstrated significant effects on electrophysiological parameters. In studies using isolated guinea-pig atrial muscle fibres, 5-hydroxypropafenone was shown to depress the action potential amplitude and Vmax, reduce the resting membrane potential, and prolong the action potential duration (APD) and the effective refractory period (ERP).

Furthermore, in His bundle studies, 5-hydroxypropafenone produced a more marked prolongation of the conduction time in the atria, atrioventricular (AV) node, and the His-Purkinje system compared to the parent compound nih.gov. The effects on the atrial and ventricular effective refractory periods have been noted to be influenced by the stereochemistry of the parent compound, with (S)-propafenone showing a more significant increase in these parameters, likely due to its beta-blocking activity nih.gov.

Preclinical Pharmacological Efficacy in Animal Models

Antiarrhythmic Activity Assessment in Mechanistic Animal Models

The antiarrhythmic efficacy of 5-hydroxypropafenone has been evaluated in various animal models of arrhythmia. In vivo studies in rats and dogs with aconitine- and infarction-induced arrhythmias demonstrated that 5-hydroxypropafenone possessed a stronger antiarrhythmic potency than propafenone nih.gov.

Comparative Pharmacological Profile with Propafenone

(R)-5-Hydroxypropafenone is the principal active metabolite of the Class 1C antiarrhythmic drug, propafenone. nih.govoup.com Formed in the liver through metabolism by the CYP2D6 enzyme, it circulates in plasma at concentrations comparable to its parent compound. oup.comnih.gov While structurally similar, (R)-5-Hydroxypropafenone exhibits a distinct pharmacological profile when compared to propafenone, particularly in preclinical in vitro and in vivo models. nih.gov

In isolated organ studies, 5-hydroxypropafenone demonstrates a greater negative inotropic and calcium-antagonistic effect than propafenone. nih.gov Conversely, its effects on the maximum following frequency and its beta-adrenoceptor blocking activity are significantly weaker than the parent drug. nih.gov However, in vivo studies present a contrasting picture, where 5-hydroxypropafenone shows stronger antiarrhythmic potency in models of aconitine- and infarction-induced arrhythmias in rats and dogs. nih.gov This enhanced in vivo activity is also reflected in His bundle studies, where the metabolite causes a more pronounced prolongation of conduction time through the atria, AV-node, and His-Purkinje system. nih.gov

The discrepancy between in vitro and in vivo findings may be attributable to pharmacokinetic differences, such as a smaller volume of distribution for 5-hydroxypropafenone compared to propafenone. nih.gov In terms of cardiac ion channel activity, 5-hydroxypropafenone has similar sodium channel blocking effects to propafenone but is a less potent blocker of L-type Ca2+ and hKv1.5 potassium channels. oup.comrxlist.comdrugs.com Both compounds have been found to block HERG (human Ether-à-go-go-Related Gene) potassium channels to a similar degree by binding predominantly to the open state of the channel. oup.comnih.govdrugbank.com

Table 1: Comparative Preclinical Pharmacological Effects

Pharmacological Effect(R)-5-Hydroxypropafenone vs. PropafenoneModelSource
Antiarrhythmic Potency (in vivo)StrongerAconitine & Infarction Arrhythmias (Rat, Dog) nih.gov
Conduction Time Prolongation (in vivo)More Marked (Atria, AV-Node, His-Purkinje)His Bundle Studies nih.gov
Negative Inotropic Effect (in vitro)GreaterIsolated Guinea-Pig Atria nih.gov
Ca++-Antagonistic Effect (in vitro)GreaterIsolated Rat Aortic Strips nih.gov
Beta-Adrenoceptor Blocking EffectDistinctly Weaker / ~10x LessIn vitro & In vivo (Isoprenaline Tachycardia, Rat) nih.govrxlist.comdrugs.com
Local Anesthetic EffectSmallerIntra-cutaneous Guinea Pig Wheal nih.gov
Sodium Channel ActivitySimilarN/A rxlist.comdrugs.com
HERG Channel BlockSimilarCHO Cells with HERG Channels oup.comnih.govdrugbank.com

Assessment of Receptor Binding and Modulatory Effects

(R)-5-Hydroxypropafenone is classified pharmacologically as an adrenergic beta-antagonist. nih.gov However, its potency in this regard is markedly lower than that of its parent compound, propafenone. nih.gov Preclinical studies have consistently demonstrated this reduced activity. In isolated organ preparations, 5-hydroxypropafenone exhibited a "very distinctly weaker" beta-adrenoceptor blocking effect compared to propafenone. nih.gov

This finding is corroborated by in vivo experiments. In a rat model measuring antagonism of isoprenaline-induced tachycardia, 5-hydroxypropafenone's beta-blocking effect was smaller than that of propafenone. nih.gov Further characterization suggests that the beta-blocking activity of 5-hydroxypropafenone is approximately 10 times less potent than that of propafenone. rxlist.comdrugs.com This weaker beta-adrenergic antagonism is a key differentiating feature in its pharmacological profile compared to the parent drug. oup.com

Propafenone itself possesses local anesthetic activity comparable to procaine. rxlist.com This property is shared by its metabolite, (R)-5-Hydroxypropafenone, though to a lesser extent. nih.gov The local anesthetic potential of these compounds was investigated in a preclinical guinea pig model. nih.gov

In this model, the local anesthetic effect was assessed via the intra-cutaneous guinea pig wheal test. nih.gov The results of this study indicated that 5-hydroxypropafenone produced a smaller local anesthetic effect than propafenone. nih.gov This reduced potency is consistent with its comparative antiarrhythmic potency observed in in vitro settings. nih.gov

Central Nervous System Activity in Preclinical Models

The central nervous system (CNS) effects of (R)-5-Hydroxypropafenone and propafenone were evaluated in preclinical models, prompted by the known CNS activity associated with local anesthetic properties. nih.gov The primary indicator used to assess CNS activity was the anticonvulsant effect of the compounds against maximal electroshock seizures in rats, a measure detectable at doses below those that would induce convulsions. nih.gov

The research concluded that propafenone exhibits low CNS activity. nih.gov Importantly, the study found that the CNS activity of its metabolite, 5-hydroxypropafenone, is even lower than that of the parent compound. nih.gov

Future Directions in Research on R 5 Hydroxy Propafenone Hydrochloride

Advanced Analytical Techniques for Trace Level Quantification

As a key metabolite, accurately quantifying (R)-5-Hydroxy Propafenone (B51707) in biological matrices is essential for pharmacokinetic and metabolic studies. Current methodologies, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have demonstrated high sensitivity for the parent drug and its primary metabolites.

Several validated LC-MS/MS methods exist for the simultaneous quantification of Propafenone and 5-Hydroxypropafenone (B19502) in human plasma. nih.govnih.gov These methods utilize techniques like solid-phase extraction and can achieve lower limits of quantification (LLOQ) in the range of 0.1 to 1.0 ng/mL. nih.gov Chiral high-performance liquid chromatography (HPLC) methods have also been developed to separate and quantify the individual enantiomers of both Propafenone and 5-Hydroxypropafenone. nih.gov

Despite these advances, future research should aim to push the boundaries of analytical sensitivity and efficiency. Key areas for development include:

Improving LLOQ : Developing methods with even lower detection limits to accurately measure trace concentrations, which is particularly important in studies involving low doses or in poor metabolizers.

Micro-sampling Techniques : Adapting analytical methods to require smaller sample volumes, facilitating pediatric studies or frequent sampling.

High-Throughput Analysis : Streamlining sample preparation and shortening chromatographic run times to increase the efficiency of analyzing large batches of samples from clinical trials.

The following table summarizes the performance of some existing analytical methods, highlighting the foundation upon which future advancements can be built.

Analytical MethodAnalyte(s)MatrixLower Limit of Quantification (LLOQ)
LC-MS/MSPropafenone, 5-Hydroxypropafenone, N-DepropylpropafenoneHuman Plasma1.0 ng/mL (for 5-OH Propafenone)
LC-MS/MSPropafenone, 5-HydroxypropafenoneHuman Plasma0.496 ng/mL (for 5-OH Propafenone)
Chiral HPLC(R)- and (S)-Propafenone, (R)- and (S)-5-HydroxypropafenonePlasma25 ng/mL

This table is generated based on data from published research findings. nih.govnih.govnih.gov

Elucidation of Specific Receptor Interactions and Downstream Signaling

Studies have shown that while both enantiomers of the parent drug, (R)- and (S)-Propafenone, have equivalent effects on sodium channels, the (S)-enantiomer is a significantly more potent β-antagonist. nih.gov The 5-Hydroxypropafenone metabolite has about 10 times less beta-blocking activity than the parent compound. researchgate.net Furthermore, both Propafenone and 5-Hydroxypropafenone have been shown to inhibit human cardiac K+ channels (hKv1.5) in a concentration-dependent manner, with Propafenone being approximately twice as potent as its metabolite.

Future research must focus on dissecting the specific interactions of (R)-5-Hydroxy Propafenone Hydrochloride. Key research questions include:

What is the precise binding affinity and activity of the (R)-enantiomer at β-adrenergic receptors compared to the (S)-enantiomer?

Does (R)-5-Hydroxy Propafenone exhibit unique interactions with other cardiac ion channels (e.g., calcium or various potassium channels) that differ from the racemic mixture or the (S)-enantiomer?

What are the downstream signaling pathways activated or inhibited by the specific interaction of (R)-5-Hydroxy Propafenone with its target receptors?

Answering these questions will provide a more refined understanding of the metabolite's contribution to both therapeutic and potential off-target effects.

Investigation of Interspecies Metabolic Differences (e.g., minipig vs. human)

The selection of an appropriate animal model is critical for preclinical drug development. The minipig has been considered a potentially suitable model for human drug metabolism due to physiological and metabolic similarities. rasayanjournal.co.in However, significant interspecies differences exist in the metabolism of Propafenone, which require further investigation.

Comparative studies have shown that while the in vitro metabolism of Propafenone in minipig liver microsomes can be a reasonable model for human metabolism, the in vivo pharmacokinetics are more complex. A key documented difference is that the glucuronidation of 5-Hydroxypropafenone is more efficient in the minipig than in humans. rasayanjournal.co.in This difference in Phase II metabolism can significantly alter the pharmacokinetic profile and exposure to the active metabolites.

Future research should expand on these findings to create a more predictive model. This includes:

Quantitative Comparison : Performing detailed pharmacokinetic studies to quantify the differences in the formation and clearance of (R)-5-Hydroxy Propafenone and its conjugates in minipigs versus humans.

Enzyme Kinetics : Characterizing the specific enzymes (e.g., UDP-glucuronosyltransferases) responsible for the metabolite's conjugation in both species and comparing their kinetics.

Transporter Involvement : Investigating the role of drug transporters in the disposition of the metabolite in both species, as this can contribute to pharmacokinetic variability.

A comprehensive understanding of these interspecies differences is essential for accurately extrapolating preclinical data to human clinical outcomes.

Metabolic ParameterMinipig ModelHumanReference
In Vitro Microsomal Metabolism Considered a reasonable model for human metabolism.-
In Vivo Glucuronidation of 5-Hydroxypropafenone More efficient than in humans.Less efficient than in minipigs. rasayanjournal.co.in
Overall In Vivo Pharmacokinetics More complex, reflecting differences in enzymatic and transport systems.-

This table summarizes comparative findings between minipig and human metabolism of Propafenone.

Comprehensive Stereochemical Profiling of Metabolic Pathways

The metabolism of Propafenone is highly stereoselective, meaning the (R)- and (S)-enantiomers are processed differently in the body. This stereoselectivity extends to its metabolites, and a complete understanding of these pathways is crucial for interpreting pharmacokinetic data and predicting drug interactions.

Propafenone is metabolized into 5-Hydroxypropafenone primarily by the CYP2D6 enzyme, with the (R)-isomer being cleared faster via this pathway. nih.govresearchgate.net This results in a higher plasma ratio of S-Propafenone to R-Propafenone. nih.gov The subsequent metabolism of 5-Hydroxypropafenone is also stereoselective. Research in healthy Chinese volunteers has shown that:

Glucuronidation of 5-Hydroxypropafenone favors the (S)-enantiomer.

Sulfation of 5-Hydroxypropafenone shows a strong preference for the (R)-enantiomer.

Future research must aim to build a complete, quantitative stereochemical profile of all major metabolic pathways. This involves:

Identifying All Conjugates : Systematically identifying all glucuronide and sulfate (B86663) conjugates of both (R)- and (S)-5-Hydroxypropafenone.

Enzyme Identification : Identifying the specific human UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) isozymes responsible for the stereoselective conjugation of the 5-hydroxy metabolites.

A comprehensive stereochemical map will provide invaluable insights into the sources of inter-individual variability in drug response and the potential for stereoselective drug-drug interactions.

Metabolic StepEnantiomeric PreferencePrimary Enzyme(s)Reference
Propafenone 5-Hydroxylation (R)-Propafenone is cleared fasterCYP2D6 nih.govresearchgate.net
5-Hydroxypropafenone Glucuronidation Favors the (S)-enantiomerUGTs (isozymes to be fully identified)
5-Hydroxypropafenone Sulfation Prefers the (R)-enantiomerSULTs (isozymes to be fully identified)

This table outlines the known stereoselectivity in the major metabolic pathways of Propafenone.

Q & A

Basic Research Questions

Q. How can (R)-5-Hydroxy Propafenone Hydrochloride be quantified in biological matrices with high specificity?

  • Methodological Answer : Use chiral chromatography-coupled LC-MS/MS to separate enantiomers and quantify this compound. Key parameters include:

  • Column selection : Chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.
  • Sample preparation : Hybrid SPE phospholipid technology for plasma deproteinization and reduced matrix interference .
  • Validation : Ensure linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>85%) per ICH guidelines.

Q. What are the stereoselective differences in the metabolism of Propafenone Hydrochloride to (R)-5-Hydroxy Propafenone?

  • Answer : (R)-5-Hydroxy Propafenone is formed via CYP2D6-mediated 5-hydroxylation of the parent drug. The R-enantiomer is metabolized faster than the S-enantiomer, leading to a higher steady-state S/R ratio (~1.7). Both enantiomers block sodium channels, but the S-form exhibits stronger β-adrenergic antagonism, influencing arrhythmia management strategies .

Q. How does the pharmacokinetics of this compound influence dosing regimens?

  • Answer : Due to stereoselective first-pass metabolism, extended-release formulations require higher doses to achieve therapeutic exposure. For example, 325 mg twice-daily extended-release capsules approximate the bioavailability of 150 mg three-times-daily immediate-release tablets. Monitoring plasma S/R ratios is critical for dose optimization .

Advanced Research Questions

Q. What analytical challenges arise in differentiating (R)-5-Hydroxy Propafenone from its enantiomer and other metabolites?

  • Answer : Key challenges include:

  • Matrix effects : Plasma phospholipids interfere with ionization; mitigate using Hybrid SPE .
  • Chiral resolution : Optimize mobile phase composition (e.g., hexane:ethanol:diethylamine) to enhance enantiomer separation .
  • Cross-reactivity : Validate antibody specificity in immunoassays to avoid false-positive signals from N-despropyl propafenone or 4-hydroxy metabolites .

Q. How can deuterated analogs of this compound be synthesized for metabolic pathway studies?

  • Answer : Introduce deuterium at stable positions (e.g., methyl or aromatic groups) via catalytic deuteration or isotopic exchange. For example, 5-Hydroxy Propafenone D5 Hydrochloride (HY-12773AS) is synthesized by replacing five hydrogen atoms with deuterium, enabling precise tracking of metabolic flux using LC-MS/MS .

Q. What in vivo models are suitable for studying the antiarrhythmic efficacy of this compound?

  • Answer : Use:

  • Rodent models : Induce arrhythmias via programmed electrical stimulation in guinea pigs or rats. Measure QRS and PR interval prolongation to assess sodium channel blockade .
  • Large animals : Canine models of atrial fibrillation to evaluate dose-dependent suppression of ectopic beats. Note species-specific CYP2D6 activity differences .

Q. How do formulation variables impact the sustained release of this compound?

  • Answer : Optimize hydroxypropyl methylcellulose (HPMC) and lactose ratios using Central Composite Design. For example, 31.19–32.16% HPMC ensures pH-independent release, while lactose (8.67–14.7%) improves compressibility. Validate dissolution profiles in biorelevant media (e.g., FaSSIF) .

Q. What strategies resolve discrepancies in reported plasma concentrations of this compound across studies?

  • Answer : Discrepancies may arise from:

  • CYP2D6 polymorphism : Genotype subjects to stratify extensive vs. poor metabolizers .
  • Sample storage : Use -80°C for long-term stability to prevent enantiomer interconversion .
  • Calibration standards : Ensure deuterated internal standards (e.g., D5 analogs) correct for ionization variability .

Methodological Notes

  • Impurity Profiling : Quantify 4-hydroxy and N-despropyl metabolites using HPLC with charged aerosol detection (CAD) to resolve co-eluting impurities .
  • PK/PD Modeling : Incorporate enantiomer-specific clearance rates and β-blockade potency into compartmental models to predict arrhythmia suppression efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.